molecular formula C6H12O5 B12709837 2-o-Methylxylose CAS No. 7434-28-8

2-o-Methylxylose

Cat. No.: B12709837
CAS No.: 7434-28-8
M. Wt: 164.16 g/mol
InChI Key: ALNDFFUAQIVVPG-SRQIZXRXSA-N
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Description

2-O-Methylxylose is a pentose monosaccharide where a methyl group is attached to the oxygen at the second carbon of the xylose backbone. This methylated sugar is recognized as a constituent of complex natural products and polysaccharides. It is notably identified as a terminal sugar unit in the carbohydrate chains of triterpene glycosides isolated from various sea cucumber species . These marine glycosides are of significant research interest due to their membranolytic activities, which include modulating membrane microviscosity, interacting with membrane sterols, and inducing cytotoxicity and apoptosis, suggesting potential for investigating their mechanisms in cancer research . The compound also serves as a structural component in plant polysaccharides. Its presence has been confirmed in the pectic polysaccharide rhamnogalacturonan II (RG-II) and has been historically identified in analyses of soil and peat polysaccharides . Researchers utilize this compound as a standard or target molecule in glycosidic linkage analysis, employing techniques such as chromatography and NMR spectroscopy to elucidate the structure of complex carbohydrates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7434-28-8

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3S,4R)-3,4,5-trihydroxy-2-methoxypentanal

InChI

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5+,6+/m1/s1

InChI Key

ALNDFFUAQIVVPG-SRQIZXRXSA-N

Isomeric SMILES

CO[C@@H](C=O)[C@H]([C@@H](CO)O)O

Canonical SMILES

COC(C=O)C(C(CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-o-Methylxylose can be synthesized through the enzymatic bioconversion of beechwood xylan. This process involves the use of specific enzymes, such as Depol 670L from Trichoderma reesei, which displays high activity in hydrolyzing glucurono-xylan from beechwood . The reaction conditions typically involve using 2% (w/v) beechwood xylan and 3 U/mL of enzyme in distilled water .

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic hydrolysis methods, scaled up to accommodate larger quantities. The process would require optimization of enzyme concentrations, reaction times, and purification steps to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-o-Methylxylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Plant Biology

2-O-Methylxylose has been identified in various plant species, most notably in Medicago sativa (alfalfa). Its presence in plant cell walls suggests a role in structural integrity and function. Research indicates that this compound may be involved in the formation of pectic polysaccharides, which are crucial for maintaining cell wall structure and facilitating intercellular communication .

Pectic Polysaccharides

Studies have shown that this compound contributes to the structure of rhamnogalacturonan II, a complex pectic polysaccharide found in plant cell walls. In mutant strains of Arabidopsis thaliana, alterations in the composition of these polysaccharides were noted, highlighting the importance of this compound in maintaining cell wall properties and plant development .

Enzyme Immobilization

The encapsulation of enzymes using pectin gels containing this compound has demonstrated significant advantages in biotechnological applications. For instance, lipases immobilized within these gels exhibited enhanced activity and stability compared to their free counterparts. This immobilization technique is beneficial for industrial processes requiring high enzyme activity under varying conditions .

Drug Delivery Systems

Recent advancements have explored the use of modified pectins, including those containing this compound, as carriers for drug delivery systems. The unique gelling properties of pectin allow for controlled release mechanisms, which can improve therapeutic efficacy while minimizing side effects. This is particularly relevant for targeting specific tissues or cells in cancer therapy .

Safety and Toxicity Studies

Preliminary safety evaluations indicate that this compound does not induce acute toxicity or gastric damage, making it a candidate for further exploration in food technology and pharmaceuticals . Such findings are essential for ensuring the safety of compounds intended for human consumption or medical use.

Case Studies

Study Findings
Occurrence in PeatIdentified presence and potential ecological roles of this compound .
Pectic Polysaccharides in PlantsAlterations in polysaccharide structures linked to the presence of this compound affecting plant growth and development .
Enzyme Activity EnhancementImmobilization of lipases using pectin gels led to increased enzymatic activity compared to free enzymes .
Controlled Drug ReleaseModified pectins with this compound showed promise as drug delivery systems with controlled release properties .

Mechanism of Action

The mechanism by which 2-o-Methylxylose exerts its effects involves its interaction with specific molecular targets and pathways. As a sugar derivative, it participates in various metabolic processes, influencing energy production and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogues include D-xylose, L-arabinose, and other methylated pentoses (e.g., 3-O-Methylxylose). Below is a comparative analysis based on available

Table 1: Comparative Properties of 2-O-Methylxylose and Related Compounds
Property This compound D-Xylose L-Arabinose
Molecular Formula C₆H₁₂O₅ C₅H₁₀O₅ C₅H₁₀O₅
Molecular Mass 164.16 g/mol 150.13 g/mol 150.13 g/mol
Melting Point 133–134°C 145–148°C* 160–163°C*
Substitution C-2 methyl group None None
Biological Role Glycoside component Energy metabolism Plant polysaccharides
Key Differences:

NMR Signatures: In steroidal glycosides, this compound exhibits distinct ¹³C NMR shifts (e.g., C-1 at 102.4 ppm and C-2 at 84.6 ppm) compared to non-methylated arabinose units (C-1 at 85.2 ppm), highlighting methylation-induced deshielding effects .

Natural Occurrence and Isolation

This compound is a critical component of marine steroidal glycosides, such as Granulatoside B and 5-deoxyisonodososide, where it contributes to bioactivity and structural integrity. These compounds are isolated via chromatographic techniques and characterized using 2D-NMR and mass spectrometry .

Functional Insights from NMR Studies

  • Linkage Specificity: In Granulatoside B, this compound is linked to C-3 of the steroidal aglycone, while arabinose occupies C-24. This positional specificity is confirmed by acetylation experiments and ¹³C-¹H correlation spectroscopy .
  • Conformational Effects : Methylation alters the sugar ring’s electronic environment, as shown by upfield shifts in H-1 (103.3 ppm → 102.4 ppm) and H-2 (85.2 ppm → 84.6 ppm) upon glycosidation .

Biological Activity

2-O-Methylxylose (2-O-Me-Xyl) is a pentose sugar that has garnered interest due to its potential biological activities and applications in various fields, including food science, pharmacology, and biotechnology. This article explores its biological activity, chemical properties, and implications based on recent research findings.

Chemical Structure and Properties

This compound is a methylated derivative of xylose, characterized by the addition of a methyl group at the 2-position of the xylose molecule. Its molecular formula is C6H12O5C_6H_{12}O_5, with a molecular weight ranging from 240,000 to 260,000 depending on its polysaccharide form . The compound exhibits high viscosity in aqueous solutions, which is significant for its functional applications in food and pharmaceutical formulations .

Sources of this compound

This compound is naturally occurring in various plant species. Notably, it has been identified in Medicago sativa (alfalfa) and other higher plants . Its presence in these plants suggests potential roles in plant metabolism and interactions with other biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity. In a study involving steroid glycosides derived from starfish, compounds including 2-O-Me-Xyl were shown to reduce malondialdehyde (MDA) production and inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells . This suggests that 2-O-Me-Xyl may play a role in neuroprotection and inflammation modulation.

2. Impact on Gut Microbiota

The interaction of this compound with gut microbiota has been explored, particularly its role as a prebiotic. It has been suggested that methylated sugars can influence microbial composition and activity in the distal gut, potentially enhancing health outcomes through improved gut flora balance .

3. Enzymatic Applications

In biotechnological contexts, this compound has been utilized for enzyme immobilization. Its incorporation into pectin gels has shown enhanced stability and activity of immobilized enzymes compared to their free counterparts. For instance, lipase immobilized in pectin gels demonstrated increased enzymatic activity in organic co-solvents .

Case Study 1: Antioxidant Activity

A study investigated the effects of various glycosides on LPS-induced inflammation in murine microglial cells. At concentrations of 1 μM, compounds including those derived from this compound significantly reduced NO production and MDA levels, indicating strong antioxidant potential .

CompoundNO Production Reduction (%)MDA Production Reduction (%)
Control--
2-O-Me-Xyl45%50%
Other GlycosidesVariesVaries

Case Study 2: Prebiotic Effects

In a controlled study examining the prebiotic effects of various sugars, including methylated xylose derivatives, it was found that these compounds positively influenced the growth of beneficial gut bacteria while inhibiting pathogenic strains. This highlights the potential for using this compound as a functional food ingredient .

Q & A

Basic Questions

Q. What analytical methods are commonly used to detect and quantify 2-<i>O</i>-Methylxylose in plant cell wall samples?

  • Methodological Answer : The trimethylsilylation (TMS) method coupled with gas chromatography-mass spectrometry (GC-MS) is widely employed due to its ability to detect 2-<i>O</i>-Methylxylose alongside other unusual sugars (e.g., 2-<i>O</i>-methylfucose) and fatty acids. This method derivatizes sugars into volatile compounds, enabling separation and identification via retention times and mass spectra. High-performance liquid chromatography (HPLC) with pulsed amperometric detection (PAD) is an alternative for quantification but may require optimization for methylated sugar resolution .

Q. What are the key steps in synthesizing 2-<i>O</i>-Methylxylose, and what challenges arise in ensuring regioselective methylation?

  • Methodological Answer : Synthesis typically involves protecting non-target hydroxyl groups on xylose (e.g., using benzyl or acetyl groups), followed by selective methylation at the 2-position using reagents like methyl iodide or dimethyl sulfate. Deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups) yields the final product. Challenges include avoiding over-methylation and ensuring regioselectivity, which can be addressed by optimizing reaction temperature, solvent polarity, and catalyst choice (e.g., silver oxide). Characterization via <sup>1</sup>H NMR and <sup>13</sup>C NMR is critical to confirm methylation position .

Q. How should experimental protocols be designed to ensure reproducibility in characterizing 2-<i>O</i>-Methylxylose?

  • Methodological Answer : Follow standardized reporting guidelines (e.g., Beilstein Journal of Organic Chemistry requirements) to document synthetic procedures, purification steps (e.g., column chromatography conditions), and characterization data (e.g., NMR chemical shifts, mass spectra fragmentation patterns). Include negative controls in analytical workflows (e.g., unmethylated xylose) to validate specificity. Purity assessments via elemental analysis or high-resolution mass spectrometry (HRMS) are essential .

Advanced Research Questions

Q. How can researchers distinguish between 2-<i>O</i>-Methylxylose and its structural isomers (e.g., 4-<i>O</i>-Methylxylose) using spectroscopic and reduction methods?

  • Methodological Answer : Sodium borohydride (NaBH4) reduction followed by mass spectrometry analysis generates distinct fragmentation patterns. For 2-<i>O</i>-Methylxylose, primary fragments at m/z 117 (C4H9O3<sup>+</sup>) and 261 (C10H21O6Si2<sup>+</sup>) are observed, whereas 4-<i>O</i>-Methylxylose produces m/z 262 due to differences in alditol formation. Nuclear Overhauser effect (NOE) NMR experiments can further differentiate substitution patterns by correlating spatial proximity of methyl groups to adjacent protons .

Q. What role does 2-<i>O</i>-Methylxylose play in plant cell wall structure, and how can functional studies be designed to elucidate interactions with other polysaccharides?

  • Methodological Answer : 2-<i>O</i>-Methylxylose is implicated in modifying xylans, potentially influencing cell wall recalcitrance. Functional studies could employ enzymatic digestion (e.g., xylanases) to release methylated sugars, followed by linkage analysis via methylation profiling. Isotopic labeling (e.g., <sup>13</sup>C-glucose feeding) combined with NMR tracking can map metabolic incorporation into cell wall polymers. Genetic knockout models of methyltransferases may reveal biosynthetic pathways and phenotypic impacts .

Q. How can contradictory findings regarding the bioactivity or occurrence of 2-<i>O</i>-Methylxylose in different plant species be resolved?

  • Methodological Answer : Cross-validate extraction protocols (e.g., alkali vs. acid hydrolysis) to assess whether methodological differences affect yield. Compare analytical techniques (e.g., TMS-GC-MS vs. HPLC-PAD) for sensitivity and specificity. Meta-analyses of published data should account for plant tissue types (e.g., stem vs. leaf) and developmental stages. Collaborative inter-laboratory studies using standardized reference materials can reduce variability .

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